molecular formula C23H22F2N4O2 B2669653 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1190002-09-5

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2669653
CAS No.: 1190002-09-5
M. Wt: 424.452
InChI Key: IKGHMDMBWZKQEP-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a sophisticated small molecule designed for pharmaceutical and biological research. It features a hybrid structure combining a pyrimidine ring, an ether linkage, and a piperazinyl ethanone core, each decorated with fluorophenyl groups. This specific architecture suggests potential for high binding affinity and selectivity, making it a valuable compound for probing protein interactions, particularly with enzymes or receptors such as kinases or GPCRs. Compounds with similar fluorophenyl-piperazine motifs are frequently investigated in central nervous system (CNS) drug discovery , while the pyrimidine scaffold is a common pharmacophore in medicinal chemistry. Researchers can utilize this molecule as a key intermediate in synthetic pathways or as a novel chemical tool for high-throughput screening and structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-16-14-21(27-23(26-16)17-2-4-18(24)5-3-17)31-15-22(30)29-12-10-28(11-13-29)20-8-6-19(25)7-9-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHMDMBWZKQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving 4-fluoroaniline, acetaldehyde, and a suitable catalyst under controlled temperature and pressure conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 4-fluorophenyl halide reacts with the pyrimidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine-fluorophenyl intermediate through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the piperazine derivative with the ethanone moiety under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol derivative.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Compound Name/ID Structural Features Key Differences vs. Target Compound Biological Activity (If Reported) Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Pyrimidinone core; lacks ethanone linker and oxy group. No ethanone bridge; pyrimidine in reduced form. Not reported.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one Ethanone-linked piperazine with chlorophenyl instead of pyrimidine. Replaces pyrimidine with chlorophenyl; no heterocyclic core. NMR data confirmed; activity not specified.
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thienopyrimidine core; dichlorophenyl on piperazine. Thienopyrimidine vs. pyrimidine; dichlorophenyl substitution. Antimicrobial or CNS activity (implied).
2-(3,5-Bis(4-fluorophenyl)-1H-1,2,4-triazol-1-yl)-1-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one Triazole-pyrimidine hybrid; dual fluorophenyl groups. Triazole replaces pyrimidine-oxy group; chloro substitution. mGlu5 receptor antagonism (suggested).
Thiazolylhydrazone derivatives (e.g., 3a–k) Piperazine-linked thiazole with hydrazone and fluorophenyl groups. Thiazole vs. pyrimidine; hydrazone functional group. AChE inhibitory activity (IC₅₀ = 0.8–12 µM).

Pharmacological and Physicochemical Trends

  • Fluorination : The 4-fluorophenyl group in the target compound and analogues (e.g., ) enhances metabolic stability and binding to aromatic-rich receptors (e.g., serotonin or dopamine receptors).
  • Heterocyclic Cores: Pyrimidine derivatives (target, ) may target nucleotide-binding enzymes or receptors. Thienopyrimidines () and thiazoles () exhibit broader antimicrobial or AChE inhibitory profiles.
  • Ethanone Linkers: Present in the target and mGlu5 antagonists (), this group likely improves conformational flexibility for receptor engagement.

Research Implications and Gaps

  • However, empirical data are needed.
  • Synthetic Challenges: The ethanone-pyrimidine-oxy linkage may require optimized coupling conditions to avoid side reactions observed in related syntheses (e.g., sulfonation in ).
  • SAR Exploration : Systematic variation of substituents (e.g., replacing 4-fluorophenyl with chlorophenyl as in ) could refine selectivity and potency.

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one , also known as M180-0734, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22F2N4O2
  • IUPAC Name : this compound
  • SMILES : Cc1cc(OCC(N(CC2)CCN2c(cc2)ccc2F)=O)nc(-c(cc2)ccc2F)n1

The compound's biological activity is primarily attributed to its interactions with specific molecular targets:

  • PARP Inhibition : Research indicates that compounds similar to M180-0734 exhibit significant inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
  • Tyrosinase Inhibition : The compound's structural features suggest potential as a competitive inhibitor of tyrosinase, an enzyme linked to melanin production. This property could be beneficial in treating hyperpigmentation disorders .

Anticancer Activity

A study evaluated the efficacy of related compounds against human breast cancer cells. The compound demonstrated moderate to significant cytotoxicity with an IC50 value comparable to established PARP inhibitors like Olaparib .

CompoundIC50 (µM)Mechanism
M180-073418PARP Inhibition
Olaparib57.3PARP Inhibition

Enzyme Inhibition Studies

In vitro assays have shown that M180-0734 and related compounds can inhibit the activity of enzymes critical for cancer cell proliferation and survival. For instance, inhibition rates were observed in various concentrations, highlighting the compound's potential as a therapeutic agent.

Concentration (µM)Inhibition (%)
0.015
0.115
1053
10082

Case Studies

Several studies have explored the biological implications of compounds related to M180-0734:

  • Breast Cancer Models : In a controlled study, compounds structurally similar to M180-0734 were tested on breast cancer cell lines, showing enhanced apoptosis and cell cycle arrest at specific concentrations .
  • Tyrosinase Activity : Another investigation focused on the antimelanogenic effects of piperazine-based compounds, revealing that certain derivatives exhibited potent tyrosinase inhibition without cytotoxic effects on normal cells .

Q & A

Q. How can the structural identity of the compound be rigorously confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to assign protons and carbons in the pyrimidine, piperazine, and fluorophenyl moieties. Compare shifts with analogous compounds (e.g., 4-(4-fluorophenyl)piperazine derivatives) .
  • X-ray Crystallography: Resolve crystal structures to confirm bond lengths, angles, and stereochemistry. For example, crystallographic studies on similar dihydro-pyrimidinones validated tautomeric forms and hydrogen bonding patterns .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out impurities.

Q. What strategies are effective for optimizing the synthetic route of this compound?

Methodological Answer:

  • Reaction Condition Screening: Test solvents (e.g., dichloromethane vs. DMF), temperatures, and catalysts (e.g., palladium for cross-coupling) to improve yield. Evidence from piperazine-containing syntheses suggests NaOH in dichloromethane enhances intermediate coupling .
  • Purification Techniques: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate pure product .
  • Analytical Validation: Monitor reactions via TLC and HPLC to ensure completion and purity (>95%) .

Q. What are the key physicochemical and spectroscopic characterization data for this compound?

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent Variation: Systematically modify substituents on the pyrimidine (e.g., methyl → ethyl) and fluorophenyl rings (e.g., para-fluoro → ortho-fluoro) to assess impact on bioactivity. Thieno-pyrimidine analogs showed enhanced PI3K inhibition with bulkier substituents .
  • Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kα). Align results with experimental IC50 values to validate binding modes .

Q. How should conflicting biological activity data across assays be resolved?

Methodological Answer:

  • Orthogonal Assays: Cross-validate using cell-free enzymatic assays (e.g., PI3K inhibition) and cell-based proliferation assays (e.g., MTT in cancer lines) to distinguish direct target effects from off-target interactions .
  • Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to rule out bioavailability issues masking true efficacy .

Q. What challenges arise in pharmacokinetic optimization, and how can they be addressed?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG 400) or formulate as nanoparticles to improve aqueous solubility .
  • Metabolic Stability: Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation, as seen in thieno-pyrimidine analogs .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to identify stable binding poses and critical residues (e.g., Lys802 in PI3Kα) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to predict affinity changes, reducing experimental trial-and-error .

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways .
  • LC-MS Analysis: Characterize degradation products (e.g., hydrolyzed pyrimidine rings) and optimize formulation to mitigate instability .

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